

In-Depth Technical Guide: Fundamental Reactivity of LiAlH_4 with Protic Solvents

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Compound of Interest

Compound Name: *Lithium tetrahydridoaluminate*

Cat. No.: *B1195912*

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Executive Summary

Lithium aluminum hydride (LiAlH_4) is a powerful and widely utilized reducing agent in organic synthesis. However, its high reactivity, particularly with protic solvents, presents significant safety and handling challenges. This technical guide provides a comprehensive overview of the fundamental reactivity of LiAlH_4 with a range of common protic solvents, including water, methanol, ethanol, and various isomers of propanol and butanol. The document details the thermodynamics, kinetics, and reaction mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes. A thorough understanding of these interactions is critical for the safe and effective use of LiAlH_4 in research, development, and manufacturing environments.

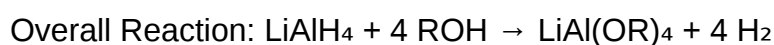
Introduction

Lithium aluminum hydride is a potent source of hydride ions (H^-), making it an exceptionally effective reagent for the reduction of a wide array of functional groups.[1] Its utility is tempered by its extreme reactivity towards any compound possessing an acidic proton, a category that includes water, alcohols, and even trace atmospheric moisture. These reactions are highly exothermic and produce flammable hydrogen gas, necessitating stringent anhydrous and inert atmosphere techniques.[2]

This guide will systematically explore the core principles governing the reactivity of LiAlH_4 with protic solvents, providing a comparative analysis of different solvents and the factors influencing their reaction rates and energetics.

General Reaction Stoichiometry and Products

The reaction of lithium aluminum hydride with protic solvents (ROH) proceeds via a stepwise replacement of the hydride ions on the aluminum center with alkoxy or hydroxy groups. The overall stoichiometry for the complete reaction involves one mole of LiAlH_4 reacting with four moles of the protic solvent, leading to the formation of a lithium-aluminum salt and the evolution of four moles of hydrogen gas.



The final products are the corresponding lithium and aluminum alkoxides (or hydroxides in the case of water). The reaction is typically vigorous and highly exothermic.

Thermodynamic and Kinetic Data

The reactivity of LiAlH_4 with protic solvents is thermodynamically highly favorable. While comprehensive comparative calorimetric data for a full series of alcohols is not readily available in the literature, the reaction with water is known to be particularly violent.

Parameter	Value	Solvent System	Reference
Standard Enthalpy of Formation (ΔH_f°)	-116.3 kJ/mol	Solid LiAlH_4	[3]
Heat of Solution of LiAlH_4 in 4N HCl	-168.56 ± 1.31 kcal/mol	4N HCl	[4]
Activation Energy (E_a) of Hydrolysis	6.83 ± 0.34 kJ/mol	27.1 wt% KOH and 30.0% ethylene glycol aqueous solution	[5]

Note: The activation energy for hydrolysis was determined in a specific anti-icing solution and may differ in pure water or other solvents.

Qualitatively, the reactivity of LiAlH_4 with protic solvents is observed to decrease with increasing steric bulk of the alcohol and decreasing acidity of the hydroxyl proton. The general trend in reactivity is:

Water > Methanol > Ethanol > Isopropanol > tert-Butanol

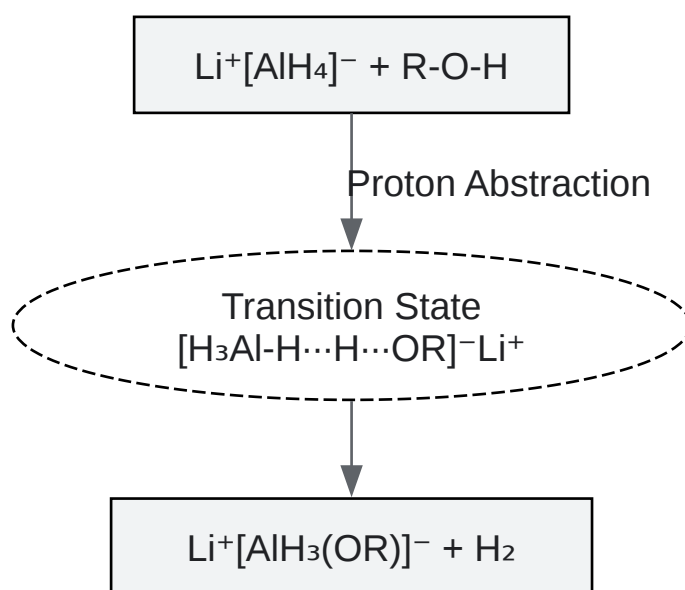
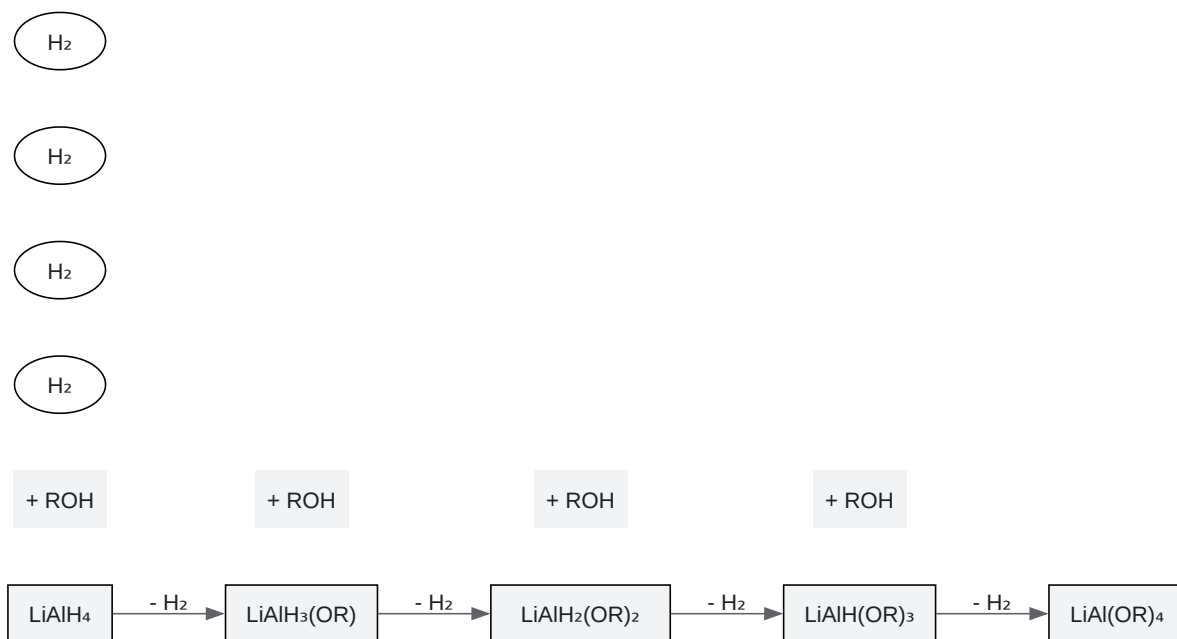
This trend is attributed to both the steric hindrance around the hydroxyl group, which impedes its approach to the aluminum center, and the inductive effects of the alkyl groups, which influence the acidity of the proton.

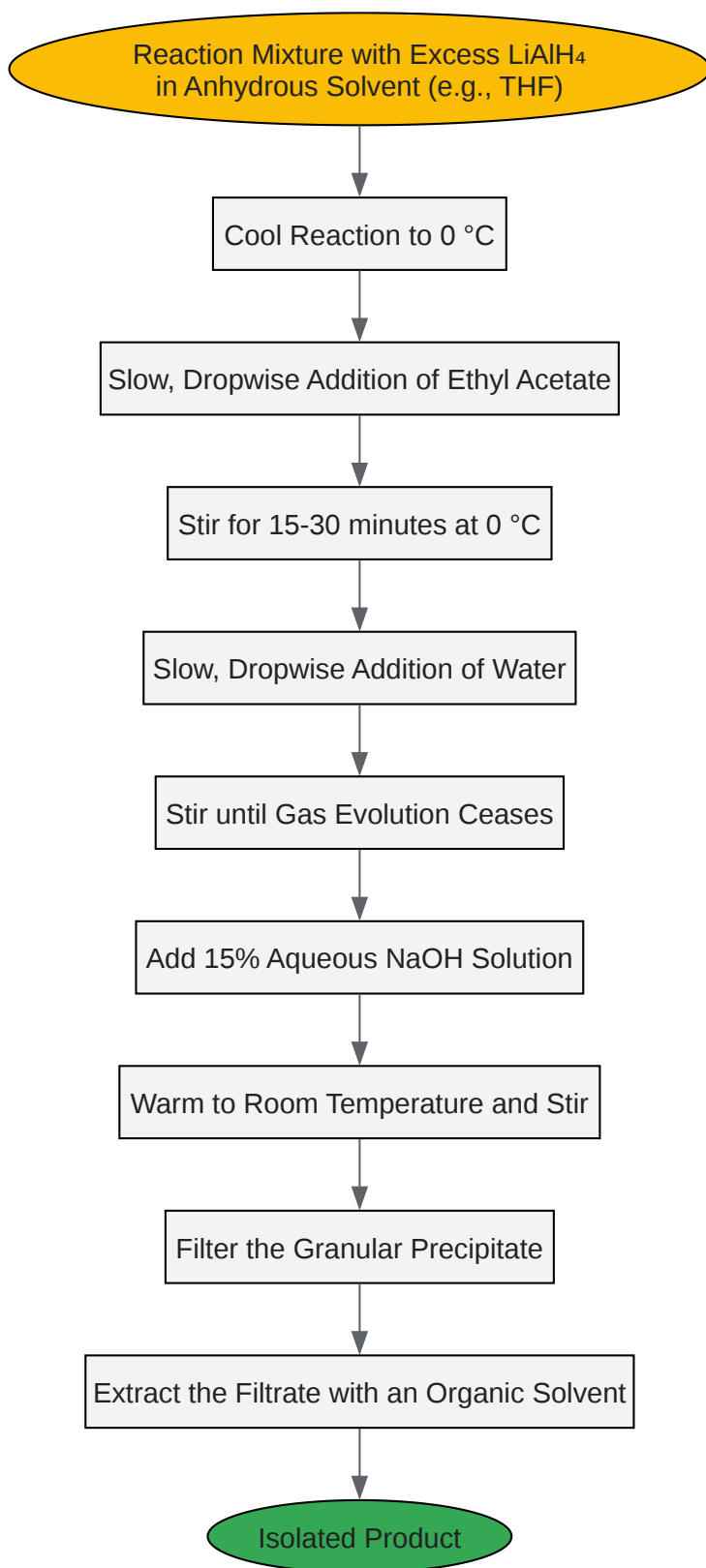
Reaction Mechanisms

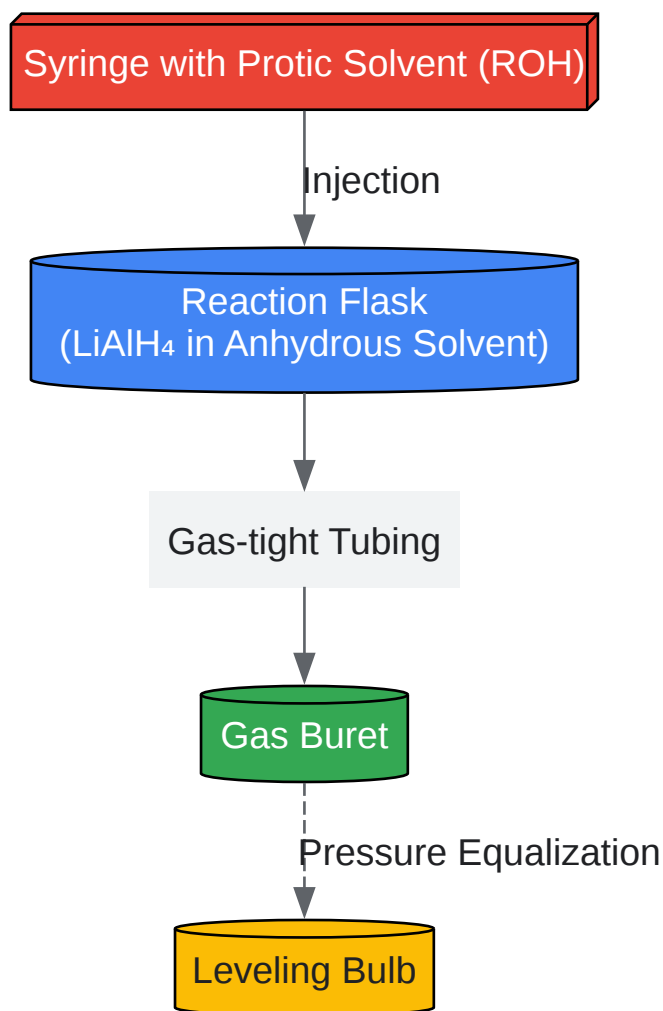
The fundamental reaction between LiAlH_4 and a protic solvent is an acid-base reaction where the hydride ion acts as a strong base, abstracting a proton from the solvent. This is followed by the coordination of the resulting alkoxide or hydroxide to the aluminum center.

Stepwise Reaction Pathway

The reaction proceeds in a stepwise manner, with each hydride being replaced sequentially.







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